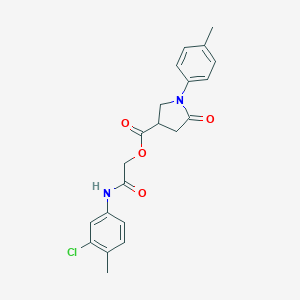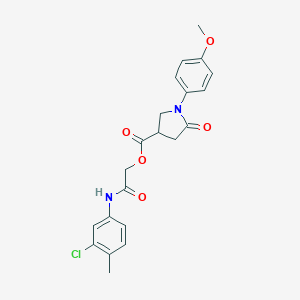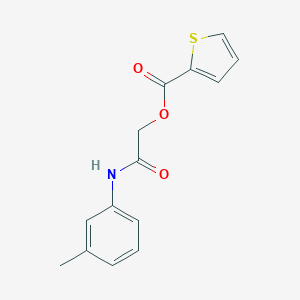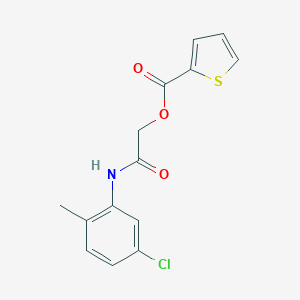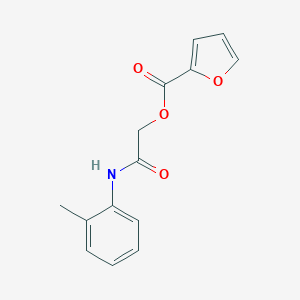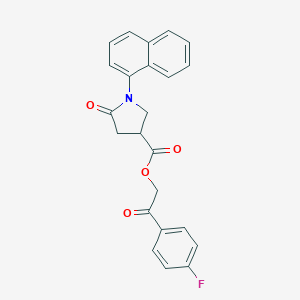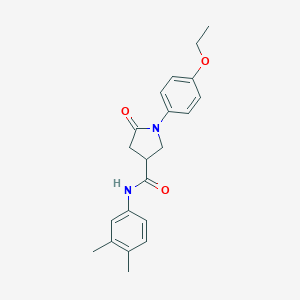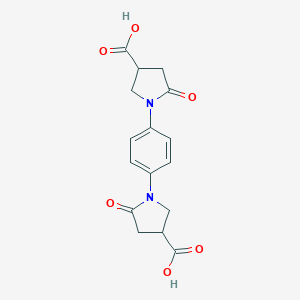![molecular formula C10H16N2O4S3 B271327 5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties and potential applications in various fields. This compound is also known as DMTS and is a member of the sulfonylvinyl class of compounds.
Mécanisme D'action
The mechanism of action of DMTS is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. DMTS has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects. It has been shown to inhibit tumor growth and metastasis in various cancer models. DMTS has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, DMTS has been shown to have antimicrobial effects against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMTS in lab experiments include its unique properties and potential applications in various fields. It is a relatively stable compound that can be easily synthesized and purified. However, the limitations of using DMTS include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many future directions for the use of DMTS in scientific research. It has the potential to be used as a therapeutic agent for various diseases, including cancer and inflammatory disorders. DMTS can also be further studied for its potential applications in the detection of metal ions and amino acids. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of DMTS.
In conclusion, 5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of DMTS in various fields and its potential side effects.
Méthodes De Synthèse
The synthesis of DMTS involves the reaction of 2-chloro-5-(dimethylamino)sulfonylvinyl chloride with N,N-dimethylthiourea in the presence of a base such as sodium hydroxide. The reaction results in the formation of DMTS as a white solid with a melting point of 160-162°C.
Applications De Recherche Scientifique
DMTS has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its antitumor, anti-inflammatory, and antimicrobial properties. DMTS has also been used as a fluorescent probe for the detection of metal ions and as a reagent for the determination of amino acids.
Propriétés
Formule moléculaire |
C10H16N2O4S3 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
5-[(E)-2-(dimethylsulfamoyl)ethenyl]-N,N-dimethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C10H16N2O4S3/c1-11(2)18(13,14)8-7-9-5-6-10(17-9)19(15,16)12(3)4/h5-8H,1-4H3/b8-7+ |
Clé InChI |
CVSLCKSGTLUKIQ-BQYQJAHWSA-N |
SMILES isomérique |
CN(C)S(=O)(=O)/C=C/C1=CC=C(S1)S(=O)(=O)N(C)C |
SMILES |
CN(C)S(=O)(=O)C=CC1=CC=C(S1)S(=O)(=O)N(C)C |
SMILES canonique |
CN(C)S(=O)(=O)C=CC1=CC=C(S1)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



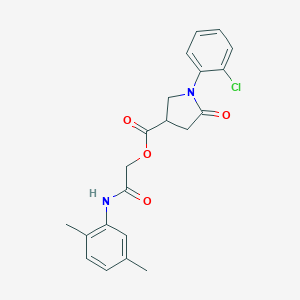
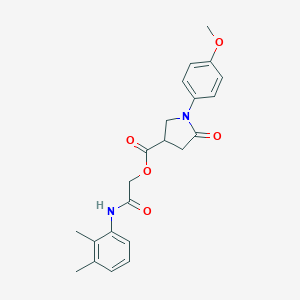
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
